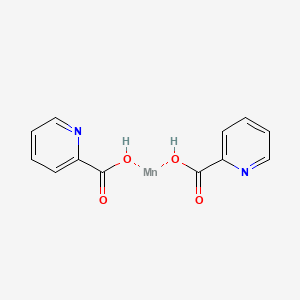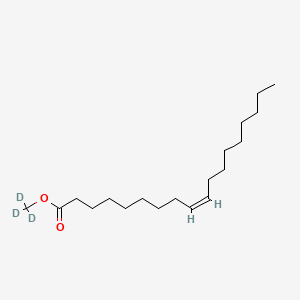
Methyloleate-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a fatty acid ester with the molecular formula C19H33D3O2 and a molecular weight of 299.51 g/mol . This compound is primarily used in scientific research due to its stable isotopic labeling, which makes it valuable for various analytical and experimental applications.
Métodos De Preparación
Methyloleate-d3 can be synthesized through the esterification of oleic acid with methanol in the presence of a deuterium source. The general synthetic route involves the following steps:
Esterification Reaction: Oleic acid is reacted with methanol in the presence of a catalyst such as methanesulfonic acid or sulfuric acid.
Deuterium Incorporation: To introduce deuterium atoms, deuterium oxide (D2O) is used as the deuterium source.
Purification: The crude product is separated from the catalyst and purified through distillation to obtain refined this compound.
Análisis De Reacciones Químicas
Aplicaciones Científicas De Investigación
Methyloleate-d3 has a wide range of applications in scientific research, including:
Analytical Chemistry: It is used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling.
Biological Studies: This compound is employed in metabolic studies to trace the incorporation and transformation of fatty acids in biological systems.
Industrial Applications: It is used in the production of biodiesel as a model compound to study the pyrolysis and combustion behavior of biodiesel fuels.
Mecanismo De Acción
The mechanism of action of methyloleate-d3 involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and undergo metabolic transformations. The deuterium labeling allows for precise tracking of its metabolic fate and interactions within the system .
Comparación Con Compuestos Similares
Methyloleate-d3 is unique due to its deuterium labeling, which distinguishes it from other similar compounds such as:
Methyl Oleate: The non-deuterated form of this compound, commonly used in biodiesel production.
Methyl Palmitate: Another fatty acid ester used in biodiesel research, but with a different fatty acid chain length.
Methyl Linoleate: A polyunsaturated fatty acid ester used in similar applications but with multiple double bonds.
This compound’s stable isotopic labeling makes it particularly valuable for precise analytical and experimental studies, setting it apart from its non-deuterated counterparts.
Propiedades
Fórmula molecular |
C19H36O2 |
|---|---|
Peso molecular |
299.5 g/mol |
Nombre IUPAC |
trideuteriomethyl (Z)-octadec-9-enoate |
InChI |
InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h10-11H,3-9,12-18H2,1-2H3/b11-10-/i2D3 |
Clave InChI |
QYDYPVFESGNLHU-OEZTXSLXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC(=O)CCCCCCC/C=C\CCCCCCCC |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2R)-3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13827174.png)
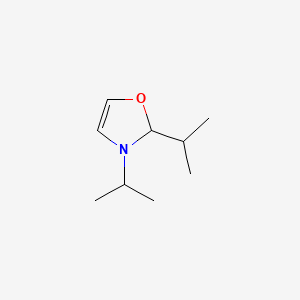
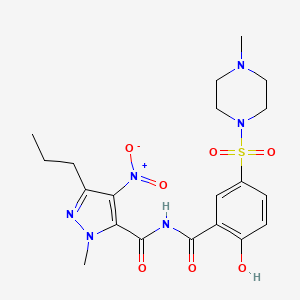
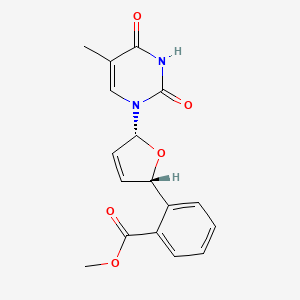
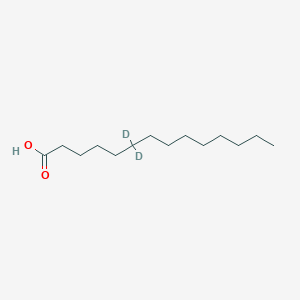
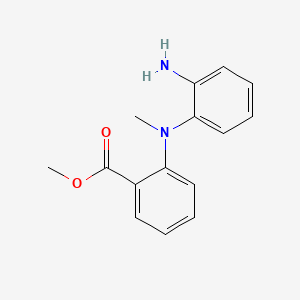
![[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxy-3-tritiocyclohexyl] dihydrogen phosphate](/img/structure/B13827227.png)
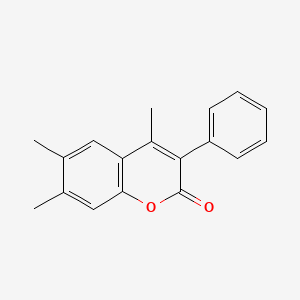

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)

